molecular formula C9H12NO3P B8140776 Methyl 6-(dimethylphosphoryl)nicotinate

Methyl 6-(dimethylphosphoryl)nicotinate

Cat. No.: B8140776
M. Wt: 213.17 g/mol
InChI Key: WLQDBCXVBKGRSD-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylphosphoryl)nicotinate: is a heterocyclic compound with the molecular formula C₉H₁₂NO₃P. It is a derivative of nicotinic acid, featuring a dimethylphosphoryl group attached to the nicotinate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dimethylphosphoryl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at elevated temperatures (80-100°C) to ensure complete conversion to the ester form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(dimethylphosphoryl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines .

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylphosphoryl)nicotinate involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The nicotinate moiety can also interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nicotinate and dimethylphosphoryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

methyl 6-dimethylphosphorylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-8(10-6-7)14(2,3)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQDBCXVBKGRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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